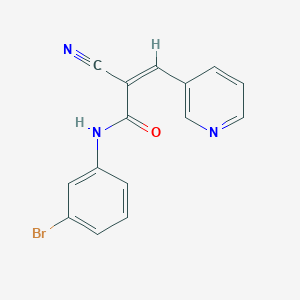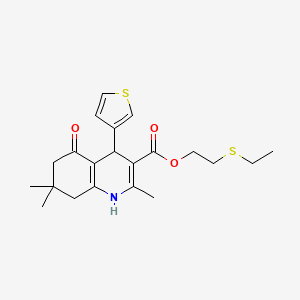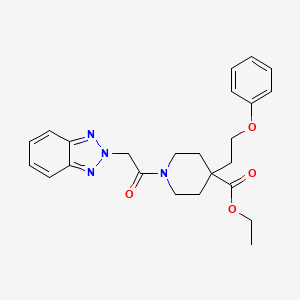
(Z)-N-(3-bromophenyl)-2-cyano-3-pyridin-3-ylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(3-bromophenyl)-2-cyano-3-pyridin-3-ylprop-2-enamide is an organic compound that belongs to the class of enamides It is characterized by the presence of a bromophenyl group, a cyano group, and a pyridinyl group attached to a prop-2-enamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-bromophenyl)-2-cyano-3-pyridin-3-ylprop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzaldehyde, malononitrile, and 3-aminopyridine.
Knoevenagel Condensation: 3-bromobenzaldehyde reacts with malononitrile in the presence of a base such as piperidine to form (Z)-2-cyano-3-(3-bromophenyl)acrylonitrile.
Amidation: The intermediate (Z)-2-cyano-3-(3-bromophenyl)acrylonitrile is then reacted with 3-aminopyridine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N-(3-bromophenyl)-2-cyano-3-pyridin-3-ylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.
Applications De Recherche Scientifique
(Z)-N-(3-bromophenyl)-2-cyano-3-pyridin-3-ylprop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of (Z)-N-(3-bromophenyl)-2-cyano-3-pyridin-3-ylprop-2-enamide involves its interaction with specific molecular targets. The cyano group and the pyridinyl group are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application, such as inhibition of kinases in cancer therapy or modulation of inflammatory pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-N-(3-chlorophenyl)-2-cyano-3-pyridin-3-ylprop-2-enamide: Similar structure with a chlorine atom instead of a bromine atom.
(Z)-N-(3-fluorophenyl)-2-cyano-3-pyridin-3-ylprop-2-enamide: Similar structure with a fluorine atom instead of a bromine atom.
(Z)-N-(3-methylphenyl)-2-cyano-3-pyridin-3-ylprop-2-enamide: Similar structure with a methyl group instead of a bromine atom.
Uniqueness
The presence of the bromine atom in (Z)-N-(3-bromophenyl)-2-cyano-3-pyridin-3-ylprop-2-enamide imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents.
Propriétés
IUPAC Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O/c16-13-4-1-5-14(8-13)19-15(20)12(9-17)7-11-3-2-6-18-10-11/h1-8,10H,(H,19,20)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSMYRWYRWISKT-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C(=CC2=CN=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)NC(=O)/C(=C\C2=CN=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-chlorophenoxy)-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide](/img/structure/B5064732.png)
![7-fluoro-3-methyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B5064740.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-[(2-fluorophenyl)methyl]-N-methyltriazole-4-carboxamide](/img/structure/B5064745.png)
![4-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzenesulfonic acid](/img/structure/B5064749.png)
![2-methyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B5064750.png)



![Butyl 4-[(2,2,2-trichloroacetyl)amino]benzoate](/img/structure/B5064772.png)
![1,4-Diethyl-3,6-bis(hydroxymethyl)-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione](/img/structure/B5064780.png)
![N-[(5E)-5-[(4-NITROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]ACETAMIDE](/img/structure/B5064805.png)
![1-[[4-(dimethylamino)phenyl]methyl]piperidin-3-ol](/img/structure/B5064826.png)
![N-methyl-1-(1-{1-[2-(methylthio)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanamine trifluoroacetate](/img/structure/B5064832.png)
![N-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B5064838.png)
